d5-4-Anilino-4-oxobutanoic acid
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Overview
Description
d5-4-Anilino-4-oxobutanoic acid: is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic acid. This compound is often used as a reference standard in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d5-4-Anilino-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the 4-Anilino-4-oxobutanoic acid molecule. One common method is the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method involves reacting aniline with an anhydride in the presence of the enzyme, resulting in high yields and rapid reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of biocatalysts like acyltransferases makes the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: d5-4-Anilino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
d5-4-Anilino-4-oxobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of d5-4-Anilino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a labeled analog, it helps in tracing the metabolic pathways of its parent compound, 4-Anilino-4-oxobutanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry .
Comparison with Similar Compounds
4-Anilino-4-oxobutanoic acid: The non-deuterated version of the compound.
Vorinostat: A histone deacetylase inhibitor with a similar structure and pharmacological profile.
Uniqueness: d5-4-Anilino-4-oxobutanoic acid is unique due to its deuterium labeling, which provides advantages in tracing and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD |
InChI Key |
KTFGFGGLCMGYTP-DJUFKDDYSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.